chemical and physical properties of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan
chemical and physical properties of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan
An In-depth Technical Guide to 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan
Disclaimer: Publicly accessible scientific literature and chemical databases contain limited to no specific experimental data for the compound 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. This guide has been constructed by a Senior Application Scientist, leveraging expert knowledge of its constituent structural motifs and established principles of organic chemistry. The properties, synthetic routes, and reactivity profiles described herein are predictive and based on validated data from analogous chemical structures.
Introduction: A Novel Scaffold for Chemical Innovation
The molecule 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan represents a unique and synthetically versatile scaffold. It combines several key chemical features that are highly sought after in the fields of medicinal chemistry and materials science. The furan ring serves as a bioisostere for benzene and other aromatic systems, while the strained cyclopropane moiety is a known modulator of physicochemical properties in drug candidates, often improving metabolic stability and binding affinity.[1] This molecule possesses two distinct carbon-bromine bonds—an aryl bromide and a primary alkyl bromide—offering orthogonal reactivity for sequential, site-selective chemical modifications. This guide provides a comprehensive analysis of its predicted properties, a plausible synthetic strategy, and an exploration of its potential applications for researchers in drug discovery and chemical synthesis.
Part 1: Predicted Physicochemical and Spectroscopic Properties
The properties of the target molecule are extrapolated from well-characterized related structures, including brominated furans and cyclopropane derivatives.
Core Physicochemical Data
A summary of the predicted physicochemical properties for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is presented below.
| Property | Predicted Value | Rationale / Comparative Data Source |
| Molecular Formula | C₉H₁₀Br₂O | Based on chemical structure |
| Molecular Weight | 297.99 g/mol | Based on atomic weights |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for similar polyhalogenated organic compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc); Insoluble in water | High halogen content and hydrocarbon backbone suggest nonpolar character |
| Boiling Point | > 200 °C (with potential decomposition) | High molecular weight and polarity of C-Br bonds increase boiling point |
| XLogP3 | ~3.5 - 4.5 | Estimated based on related fragments like 2-bromofuran and bromomethylcyclopropane |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for the identification and characterization of this molecule. The following are predicted spectral data based on established chemical shift and frequency ranges for its functional groups.[2][3]
¹H-NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (d, 1H): Furan C3-H proton, doublet splitting from C4-H.
-
δ 6.20-6.40 (d, 1H): Furan C4-H proton, doublet splitting from C3-H.
-
δ 3.50-3.70 (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br).
-
δ 2.80-3.00 (s, 2H): Methylene bridge protons between the furan and cyclopropyl rings (-CH₂-cyclopropyl).
-
δ 0.80-1.20 (m, 4H): Cyclopropyl ring protons (-CH₂CH₂-), appearing as a complex multiplet.
¹³C-NMR (100 MHz, CDCl₃):
-
δ 145-150: Furan C2 (attached to Br).
-
δ 155-160: Furan C5 (attached to the alkyl chain).
-
δ 112-118: Furan C3 and C4.
-
δ 30-35: Bromomethyl carbon (-CH₂Br).
-
δ 35-40: Methylene bridge carbon (-CH₂-cyclopropyl).
-
δ 20-25: Quaternary cyclopropyl carbon.
-
δ 10-15: Cyclopropyl methylene carbons (-CH₂CH₂-).
Infrared (IR) Spectroscopy:
-
~3100 cm⁻¹: C-H stretching of the furan ring.
-
~2850-2950 cm⁻¹: C-H stretching of the alkyl and cyclopropyl groups.
-
~1550-1600 cm⁻¹: C=C stretching of the furan ring.[3]
-
~1000-1250 cm⁻¹: C-O-C stretching of the furan ether bond.
-
~550-650 cm⁻¹: C-Br stretching vibrations.
Mass Spectrometry (MS-EI): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
-
Molecular Ion (M⁺): A triplet of peaks around m/z 296, 298, and 300 with an approximate intensity ratio of 1:2:1.
-
Key Fragments: Loss of Br (M-79/81), loss of CH₂Br, and cleavage of the furan-alkyl bond.
Part 2: Proposed Retrosynthetic Strategy and Synthesis Protocol
A plausible synthetic route must strategically introduce the two bromine atoms and construct the cyclopropane ring. The following multi-step synthesis is proposed, starting from commercially available 2-methylfuran.
Diagram: Proposed Synthetic Workflow
Caption: A proposed four-stage synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Methyl-5-(prop-1-en-2-yl)furan (Intermediate 1)
-
Formylation: To a solution of 2-methylfuran (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Hydrolysis: Quench the reaction by pouring it onto ice, followed by neutralization with aqueous NaOH.
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, add n-butyllithium (1.2 eq) at 0 °C to form the ylide. Add the aldehyde from the previous step to the ylide solution and stir at room temperature overnight.
-
Workup: Quench with water, extract with diethyl ether, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the alkene precursor.
Step 2: Synthesis of 2-{[1-(Methyl)cyclopropyl]methyl}-5-methylfuran (Intermediate 2)
-
Cyclopropanation: To a solution of the alkene precursor (1.0 eq) in anhydrous dichloromethane, add a solution of diethylzinc (1.5 eq) followed by diiodomethane (1.5 eq) at 0 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify by column chromatography.
Step 3: Synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methylfuran (Intermediate 3)
-
Radical Bromination: Dissolve the cyclopropylmethylfuran (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture for 4-6 hours under nitrogen. The reaction progress can be monitored by the consumption of the starting material. A similar protocol is used for the synthesis of 2-bromo-5-bromomethylpyridine.[4]
-
Workup: Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product via column chromatography.
Step 4: Synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan (Target Molecule)
-
Electrophilic Bromination: Dissolve the monobrominated intermediate (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C and add bromine (1.05 eq) dropwise. This method is effective for the selective bromination of furan rings.[5]
-
Reaction: Stir the reaction at 0-10 °C for 2-3 hours.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.
Part 3: Reactivity Profile and Potential Applications
The unique arrangement of functional groups in 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan makes it a highly valuable intermediate for constructing complex molecular architectures.
Diagram: Key Reactive Sites
Caption: The two distinct C-Br bonds allow for orthogonal reactivity.
Orthogonal Reactivity
-
Site A (Aryl Bromide): The C(sp²)-Br bond at the 2-position of the furan ring is a prime site for palladium-catalyzed cross-coupling reactions.[6] This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of diverse aryl, alkyl, amine, or alcohol moieties. The reactivity trend for aryl halides in these reactions is generally I > Br > Cl, making this site highly reactive.[6]
-
Site B (Alkyl Bromide): The primary C(sp³)-Br bond on the cyclopropylmethyl group is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of functional groups via reaction with nucleophiles such as amines, thiols, azides, or cyanides.
This differential reactivity allows for a two-step, selective functionalization. For instance, a Suzuki coupling could be performed first at Site A under palladium catalysis, followed by an SN2 reaction at Site B with a chosen nucleophile.
Potential Applications in Drug Discovery
-
Scaffold Decoration: The molecule serves as an excellent starting point for creating libraries of compounds for high-throughput screening. The two reactive handles allow for the systematic variation of substituents to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Design (FBDD): The core structure can be considered a high-value fragment. The cyclopropyl group can enhance binding to protein targets and improve pharmacokinetic properties.[1]
-
Bioisosteric Replacement: The substituted furan can act as a replacement for other aromatic systems in known bioactive molecules, potentially leading to improved properties or novel intellectual property. Brominated furanones, for example, have been investigated for their biological activities.[7]
Part 4: Safety and Handling
No specific safety data sheet (SDS) exists for this compound. However, based on analogous structures like (bromomethyl)cyclopropane and other brominated heterocyclic compounds, the following precautions are strongly advised.[8][9][10]
-
Hazard Classification (Predicted): Expected to be a skin and serious eye irritant.[9] May be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Keep away from strong oxidizing agents and strong bases, as these may cause decomposition.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and sources of ignition.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local and national regulations.
Conclusion
While direct experimental data remains elusive, a thorough analysis based on fundamental chemical principles and data from related compounds allows for the construction of a robust technical profile for 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan. Its predicted properties and dual-reactive sites for orthogonal synthesis make it a highly promising, yet-to-be-explored building block for advanced chemical synthesis. The synthetic pathways and reactivity models presented in this guide offer a solid foundation for researchers aiming to incorporate this novel scaffold into their drug discovery and materials science programs.
References
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- Pizzol, V., et al. (2026). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. MDPI.
- ARPI. (n.d.). Synthesis and Biological Properties of 2(5H)
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- Synthetic Communications. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran.
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- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
- NIST. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. The NIST WebBook.
- MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- PMC. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran.
- Beilstein Journals. (2019).
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